(1-Bromobutan-2-yl)cycloheptane

Description

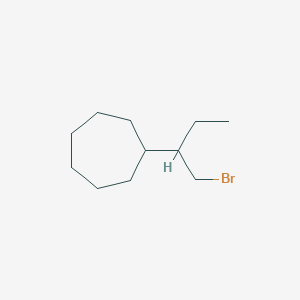

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H21Br |

|---|---|

Molecular Weight |

233.19 g/mol |

IUPAC Name |

1-bromobutan-2-ylcycloheptane |

InChI |

InChI=1S/C11H21Br/c1-2-10(9-12)11-7-5-3-4-6-8-11/h10-11H,2-9H2,1H3 |

InChI Key |

RTPSLKYARCRTNT-UHFFFAOYSA-N |

Canonical SMILES |

CCC(CBr)C1CCCCCC1 |

Origin of Product |

United States |

Nomenclature, Isomerism, and Structural Representation of 1 Bromobutan 2 Yl Cycloheptane

Systematic IUPAC Nomenclature of (1-Bromobutan-2-yl)cycloheptane and Its Stereoisomers

The systematic naming of this compound under IUPAC guidelines requires the identification of the parent hydrocarbon and the substituent group. The parent is the seven-membered cycloalkane, cycloheptane (B1346806). The substituent attached to it is a butan-2-yl group, which is itself substituted at position 1 with a bromine atom. This leads to the base name This compound .

However, this name is incomplete as the molecule possesses chiral centers, leading to multiple stereoisomers. A complete IUPAC name must include the absolute configuration (R/S) for each stereocenter. The molecule has two chiral centers: the carbon of the cycloheptane ring to which the substituent is attached (C1) and the second carbon of the butyl chain (C2').

Therefore, the full systematic names for the stereoisomers are, for example:

(1R)-1-[(2'R)-1-Bromobutan-2-yl]cycloheptane

(1S)-1-[(2'S)-1-Bromobutan-2-yl]cycloheptane

(1R)-1-[(2'S)-1-Bromobutan-2-yl]cycloheptane

(1S)-1-[(2'R)-1-Bromobutan-2-yl]cycloheptane

The apostrophe in 2' is used to distinguish the numbering of the substituent chain from the numbering of the parent ring.

Elucidation of Stereoisomerism in this compound

Stereoisomerism is a critical feature of this compound, arising from its specific bonding arrangement.

Identification of Chiral Centers and Enantiomeric/Diastereomeric Relationships

A chiral center is a carbon atom attached to four different groups. quora.comstackexchange.com In this compound, two such centers exist:

C1 of the Cycloheptane Ring: This carbon is bonded to four distinct groups:

The (1-bromobutan-2-yl) substituent.

A hydrogen atom.

The carbon chain of the ring in one direction (-CH₂-CH₂-...).

The carbon chain of the ring in the opposite direction (-CH₂-CH₂-...).

C2' of the Butyl Substituent: This carbon is also bonded to four different groups:

The cycloheptyl ring.

A hydrogen atom.

A bromomethyl group (-CH₂Br).

An ethyl group (-CH₂CH₃).

With two chiral centers (n=2), a maximum of 2ⁿ = 4 stereoisomers can exist. These stereoisomers form two pairs of enantiomers (non-superimposable mirror images). The relationship between a stereoisomer from one pair and a stereoisomer from the other is diastereomeric (stereoisomers that are not mirror images).

| Stereoisomer | Configuration | Enantiomer | Diastereomers |

|---|---|---|---|

| Isomer 1 | (1R, 2'R) | (1S, 2'S) | (1R, 2'S), (1S, 2'R) |

| Isomer 2 | (1S, 2'S) | (1R, 2'R) | (1R, 2'S), (1S, 2'R) |

| Isomer 3 | (1R, 2'S) | (1S, 2'R) | (1R, 2'R), (1S, 2'S) |

| Isomer 4 | (1S, 2'R) | (1R, 2'S) | (1R, 2'R), (1S, 2'S) |

Assignment of Absolute Configurations (R/S Descriptors)

The absolute configuration at each chiral center is assigned using the Cahn-Ingold-Prelog (CIP) sequence rules. libretexts.orgmasterorganicchemistry.com

Cahn-Ingold-Prelog Priority Rules:

Assign priority to the four atoms directly attached to the chiral center based on atomic number. Higher atomic number receives higher priority. chemistrysteps.com

If there is a tie, move to the next atoms along the chains until a point of difference is found. chemistrysteps.com

Orient the molecule so the lowest-priority group (4) points away from the viewer.

Trace the path from priority 1 → 2 → 3. If the path is clockwise, the configuration is R (Rectus). If it is counter-clockwise, the configuration is S (Sinister). libretexts.orglibretexts.org

Priority Assignment for this compound:

| Chiral Center | Priority 1 | Priority 2 | Priority 3 | Priority 4 |

|---|---|---|---|---|

| C1 (Cycloheptane) | -(CH(CH₂Br)CH₂CH₃) | -CH₂- (ring path 1) | -CH₂- (ring path 2) | -H |

| C2' (Butyl chain) | -CH₂Br | -Cycloheptyl | -CH₂CH₃ | -H |

Note: For C1, the two paths within the cycloheptane ring are differentiated by continuing along the chain until the substituent-bearing carbon is re-encountered.

Geometric Isomerism Considerations in Ring Systems

Geometric (cis/trans) isomerism is a feature of substituted ring systems, typically requiring at least two substituents to define their relative positions (e.g., 1,2-disubstituted cycloheptane). For a mono-substituted compound like this compound, this form of isomerism is not applicable. The stereochemistry is fully and unambiguously described by the R/S descriptors for the chiral centers.

Conformational Analysis of this compound

Unlike the rigid planar structure of cyclopropane (B1198618) or the well-defined chair of cyclohexane, larger cycloalkanes like cycloheptane adopt more complex, flexible conformations to alleviate angle and torsional strain. libretexts.orglibretexts.org

Dynamic Interconversion of Cycloheptane Ring Conformations

Cycloheptane is a highly flexible molecule that exists as a dynamic equilibrium of several non-planar conformations. scispace.comacs.org The two most prominent families of conformations are the twist-chair and the twist-boat . libretexts.orgresearchgate.net

Twist-Chair (TC): This is generally the most stable conformation of cycloheptane. libretexts.org It minimizes both angle strain and torsional strain by staggering hydrogen atoms on adjacent carbons. The structure is flexible, and different twist-chair forms can interconvert through a low-energy process called pseudorotation. scispace.com

Twist-Boat (TB): This conformation is slightly higher in energy than the twist-chair. It is also part of the complex conformational equilibrium of the cycloheptane ring. researchgate.net

The energy barrier for the interconversion between these conformations is relatively low, making cycloheptane a fluxional molecule at room temperature. libretexts.orgbiomedres.us The presence of the large (1-bromobutan-2-yl) substituent will have a significant impact on this conformational equilibrium. The bulky group will preferentially occupy positions that minimize steric hindrance, which are typically the more spacious, equatorial-like sites on the twist-chair conformer. This preference will restrict the ring's flexibility and favor specific conformers, but the fundamental twist-chair and twist-boat geometries remain the basis for the conformational analysis.

Conformational Preferences of the (1-Bromobutan-2-yl) Side Chain

The conformational landscape of the (1-Bromobutan-2-yl) side chain is primarily dictated by rotations around the C-C single bonds. The most significant of these is the bond between the second and third carbons of the butyl group (C2'-C3'). The relative orientation of the ethyl group and the bromomethylcycloheptyl group around this bond leads to different staggered and eclipsed conformations.

The staggered conformations, which include the anti and gauche forms, are energetically favored over the eclipsed conformations due to lower torsional strain. The anti-conformation, where the large ethyl and bromomethylcycloheptyl groups are positioned 180° apart, is generally the most stable due to minimized steric hindrance. The gauche conformations, with a 60° dihedral angle between these groups, are slightly higher in energy.

Influence of Substituent Interactions on Overall Conformation

The conformation of the cycloheptane ring is flexible and exists as a dynamic equilibrium of several low-energy forms, most notably the twist-chair and twist-boat conformations. The attachment of the bulky (1-Bromobutan-2-yl) substituent significantly influences this equilibrium.

Topological Descriptors and Advanced Cheminformatics Representation

Topological descriptors are numerical values derived from the molecular graph of a compound that quantify its structure. These descriptors are widely used in quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) studies. For this compound, some key topological descriptors can be calculated.

Advanced cheminformatics representations, such as SMILES and InChI strings, provide a standardized, machine-readable format for the chemical structure.

| Descriptor/Representation | Value/String |

| Molecular Formula | C11H21Br |

| Molecular Weight | 233.19 g/mol |

| Topological Polar Surface Area (TPSA) | 0 Ų |

| Number of Rotatable Bonds | 3 |

| SMILES (Simplified Molecular-Input Line-Entry System) | C1(CCCCC1)C(CBr)CC |

| InChI (International Chemical Identifier) | InChI=1S/C11H21Br/c1-2-10(8-12)11-6-4-3-5-7-11/h10-11H,2-9H2,1H3 |

Synthetic Methodologies for 1 Bromobutan 2 Yl Cycloheptane and Its Stereoisomers

Retrosynthetic Analysis of the (1-Bromobutan-2-yl)cycloheptane Skeleton

Retrosynthetic analysis is a powerful strategy for devising synthetic routes by deconstructing a target molecule into simpler, commercially available starting materials. numberanalytics.comopenochem.org For this compound, two primary disconnections are considered: the carbon-bromine (C-Br) bond and the carbon-carbon (C-C) bond linking the cycloheptyl and butyl moieties.

Functional Group Interconversion (FGI): The most straightforward retrosynthetic step is the disconnection of the C-Br bond. This suggests that the target molecule can be synthesized from a precursor alcohol, 2-cycloheptylbutan-1-ol, through a substitution reaction. youtube.comjove.com This approach transforms the problem into the synthesis of the corresponding alcohol.

C-C Bond Disconnection: A more fundamental disconnection breaks the bond between the cycloheptane (B1346806) ring and the butane (B89635) chain. This leads to two potential sets of synthons: a cycloheptyl nucleophile and a butyl electrophile, or vice versa. For instance, a cycloheptyl Grignard reagent could react with 2-butanone, or a 2-bromobutane (B33332) could be used to alkylate a cycloheptyl-based nucleophile. numberanalytics.com This strategy allows for the construction of the carbon skeleton from simpler fragments.

A plausible retrosynthetic pathway is outlined below:

Target: this compound

Disconnect C-Br: This leads to the precursor alcohol, 2-cycloheptylbutan-1-ol.

Disconnect C-C: The alcohol can be seen as arising from the reaction of a cycloheptyl Grignard reagent with butanal. Alternatively, the carbon skeleton could be formed from the reaction of a sec-butyl Grignard reagent with cycloheptanone.

These disconnections provide a logical framework for developing the forward synthetic strategies discussed in the following sections.

Direct Bromination Approaches to Introduce the Halogen

Direct bromination methods aim to introduce the bromine atom onto a pre-existing cycloheptyl-butane skeleton. These approaches can be efficient but often face challenges in controlling regioselectivity and stereoselectivity.

The addition of hydrogen bromide (HBr) across a carbon-carbon double bond is a classic method for preparing alkyl bromides. The success of this strategy hinges on the synthesis of a suitable alkene precursor, such as (but-1-en-2-yl)cycloheptane or 1-cycloheptylbut-1-ene.

The regiochemical outcome of the hydrobromination is governed by Markovnikov's rule, which states that the proton adds to the carbon atom that already has the greater number of hydrogen atoms, leading to the more stable carbocation intermediate. libretexts.orgchemistrysteps.com In the case of (but-1-en-2-yl)cycloheptane, protonation would likely occur at the C1 position of the butyl chain to form a tertiary carbocation at C2. Subsequent attack by the bromide ion would yield the desired product. However, the hydrobromination of tetrasubstituted alkenes can sometimes be sluggish and may require harsh conditions.

Recent research has demonstrated methods for controlling the regioselectivity of hydrobromination. For example, the use of trimethylsilyl (B98337) bromide (TMSBr) with catalytic amounts of copper(I) can favor anti-Markovnikov addition, while the presence of iron(II) bromide can promote Markovnikov addition. organic-chemistry.org

The stereochemistry of the addition must also be considered. The reaction proceeds through a planar carbocation intermediate, meaning that the bromide ion can attack from either face, typically resulting in a racemic mixture of stereoisomers. libretexts.org

| Precursor Alkene | Reagent | Expected Regioselectivity | Stereochemical Outcome |

| (But-1-en-2-yl)cycloheptane | HBr | Markovnikov | Racemic mixture |

| 1-Cycloheptylbut-1-ene | HBr | Markovnikov | Racemic mixture |

| (But-1-en-2-yl)cycloheptane | TMSBr, Cu(I) cat. | Anti-Markovnikov | Syn and Anti addition possible |

| (But-1-en-2-yl)cycloheptane | TMSBr, FeBr₂ | Markovnikov | Racemic mixture |

Radical bromination involves the reaction of an alkane with bromine in the presence of UV light or a radical initiator. masterorganicchemistry.com This method can be used to directly functionalize a saturated hydrocarbon like sec-butylcycloheptane. Bromination is generally more selective than chlorination, preferentially attacking the most substituted carbon atom to form the most stable radical intermediate (tertiary > secondary > primary). youtube.comucalgary.cayoutube.com

However, for a molecule like sec-butylcycloheptane, there are multiple secondary C-H bonds on both the cycloheptane ring and the butyl chain. This lack of significant differentiation in reactivity would lead to a complex mixture of monobrominated isomers, making the isolation of the desired this compound in pure form extremely challenging. The low regioselectivity of this approach is a significant limitation for the synthesis of a specific isomer. libretexts.org

Multi-step Synthesis via Alkylation and Subsequent Halogenation Reactions

To overcome the selectivity issues of direct bromination, a multi-step approach is often preferred. This involves first constructing the carbon skeleton and then introducing the bromine atom through a functional group interconversion.

Several reliable methods exist for forming the C-C bond between the cycloheptyl and butyl groups.

Grignard Reactions: A highly effective method involves the reaction of a Grignard reagent with a carbonyl compound. pearson.comchemicalforums.commasterorganicchemistry.com For instance, cycloheptylmagnesium bromide can be reacted with butanal. The resulting secondary alcohol, 1-cycloheptylbutan-1-ol, would then need further functional group manipulation to move the hydroxyl group to the desired position before bromination. A more direct route would involve the reaction of sec-butylmagnesium bromide with cycloheptanone. This would yield 1-(sec-butyl)cycloheptan-1-ol.

Friedel-Crafts Acylation: Another approach is the Friedel-Crafts acylation of cycloheptene (B1346976) with butanoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride. rsc.orgorganic-chemistry.orgmasterorganicchemistry.com The resulting ketone, cycloheptenyl butan-2-one, can then be reduced to the corresponding alkane, sec-butylcycloheptane, via methods like the Wolff-Kishner or Clemmensen reduction. This alkane could then be a substrate for the (non-selective) radical bromination discussed earlier, or more usefully, the ketone could be a handle for further transformations.

Once the carbon skeleton containing a suitable functional group is assembled, the final step is the introduction of the bromine atom. The conversion of an alcohol to an alkyl bromide is a common and reliable transformation. jove.comlibretexts.org

If the synthetic route yields 2-cycloheptylbutan-1-ol, this primary alcohol can be converted to the corresponding bromide using reagents like phosphorus tribromide (PBr₃) or thionyl bromide (SOBr₂). youtube.com These reactions typically proceed via an Sₙ2 mechanism, which would lead to inversion of stereochemistry if the alcohol were chiral. jove.com

Alternatively, if the precursor is a secondary alcohol, such as 1-cycloheptylbutan-2-ol, treatment with HBr would lead to the corresponding bromide. This reaction would likely proceed through an Sₙ1 mechanism, involving a carbocation intermediate, which could lead to rearrangements and a mixture of stereoisomers. libretexts.org

A summary of potential functional group interconversions is presented below:

| Precursor Alcohol | Reagent | Mechanism | Key Considerations |

| 2-Cycloheptylbutan-1-ol | PBr₃ or SOBr₂ | Sₙ2 | Good for primary alcohols; results in inversion of stereochemistry. youtube.comjove.com |

| 1-Cycloheptylbutan-2-ol | HBr | Sₙ1 | Potential for carbocation rearrangements and racemization. libretexts.org |

| 1-(sec-Butyl)cycloheptan-1-ol | HBr | Sₙ1 | Dehydration followed by hydrobromination is a likely pathway. |

Utilization of Organometallic Reagents in Backbone Assembly

The construction of the carbon skeleton of this compound, which features a butyl group attached to a cycloheptyl ring, can be efficiently achieved through the application of organometallic reagents. These reagents are pivotal in forming carbon-carbon bonds, allowing for the coupling of the cycloheptyl and butyl moieties. A plausible and widely applicable method involves the reaction of a cycloheptyl organometallic species with a suitable electrophilic butene derivative.

One common strategy is the use of a Grignard reagent. The synthesis would commence with the formation of cycloheptylmagnesium bromide from bromocycloheptane (B146454) and magnesium metal in an ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF). This organometallic intermediate can then be reacted with a suitable butene synthon. For the desired connectivity, 2-bromobut-1-ene would serve as an appropriate electrophile. The nucleophilic attack of the cycloheptyl Grignard reagent at the C2 position of 2-bromobut-1-ene, followed by an elimination of the bromide, would ideally form 1-(cycloheptyl)but-1-ene. Subsequent hydrobromination of this intermediate, following Markovnikov's rule, would lead to the desired this compound.

Alternatively, an organolithium reagent could be employed. Cycloheptyllithium can be prepared from bromocycloheptane and lithium metal or via metal-halogen exchange. This highly reactive organolithium species would readily react with an epoxide, such as 1,2-epoxybutane. The nucleophilic ring-opening of the epoxide by cycloheptyllithium would yield 1-(cycloheptyl)butan-2-ol. The final step would involve the conversion of the secondary alcohol to the corresponding bromide using a reagent like phosphorus tribromide (PBr₃) or thionyl bromide (SOBr₂). This two-step approach offers a high degree of control and generally proceeds with good yields.

A summary of a potential organometallic-based synthesis is presented in Table 1.

Table 1: Proposed Synthesis of this compound via an Organometallic Route

| Step | Reactant 1 | Reactant 2 | Reagent/Solvent | Product |

| 1 | Bromocycloheptane | Magnesium | THF | Cycloheptylmagnesium bromide |

| 2 | Cycloheptylmagnesium bromide | 1,2-Epoxybutane | Diethyl ether | 1-(Cycloheptyl)butan-2-ol |

| 3 | 1-(Cycloheptyl)butan-2-ol | Phosphorus tribromide | Pyridine | This compound |

Stereoselective Synthesis of Enantiopure or Diastereopure this compound

The target molecule, this compound, possesses two chiral centers, one at the C2 position of the butane chain and the other at the C1 position of the cycloheptane ring where the butyl group is attached. This gives rise to the possibility of four stereoisomers (two pairs of enantiomers). The stereoselective synthesis of a single enantiomer or a pair of diastereomers is a significant challenge that requires careful planning and execution.

A potential strategy for achieving diastereoselectivity would be to employ a substrate-controlled approach. For instance, if a chiral cycloheptane derivative is used as the starting material, it can direct the stereochemical outcome of the subsequent reactions. One could envision starting with a chiral cycloheptene oxide. The enantioselective epoxidation of cycloheptene, using a chiral catalyst such as a Sharpless epoxidation system, would provide an enantiopure cycloheptene oxide. The subsequent ring-opening of this chiral epoxide with a suitable butyl nucleophile, such as a butylcuprate reagent, would proceed in a stereospecific manner, leading to a diastereomerically enriched 1-butylcycloheptan-2-ol. The final conversion of the hydroxyl group to a bromide would then yield a diastereomerically enriched this compound.

For the synthesis of an enantiopure product, a resolution method or the use of a chiral auxiliary could be employed. For example, the racemic 1-(cycloheptyl)butan-2-ol intermediate, synthesized as described in the previous section, could be resolved into its individual enantiomers. This can be achieved by forming a diastereomeric ester with a chiral acid, such as mandelic acid, followed by separation of the diastereomers via chromatography or crystallization, and subsequent hydrolysis of the separated esters. The enantiopure alcohol can then be converted to the corresponding enantiopure bromide.

An overview of a hypothetical stereoselective synthesis is detailed in Table 2.

Table 2: Proposed Stereoselective Synthesis of this compound

| Step | Starting Material | Reagent 1 | Reagent 2 | Intermediate/Product | Stereochemical Outcome |

| 1 | Cycloheptene | Chiral Epoxidation Catalyst | Oxidant | (R)- or (S)-Cycloheptene oxide | Enantiomerically enriched epoxide |

| 2 | (R)- or (S)-Cycloheptene oxide | Butylcuprate | - | Diastereomerically enriched 1-butylcycloheptan-2-ol | Diastereoselective ring-opening |

| 3 | Diastereomerically enriched 1-butylcycloheptan-2-ol | PBr₃ | - | Diastereomerically enriched this compound | Retention or inversion of configuration at C2 |

It is important to note that the specific conditions and reagents for these proposed syntheses would require experimental optimization to achieve the desired yields and stereoselectivities. The principles outlined, however, are based on well-established synthetic transformations in organic chemistry.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.